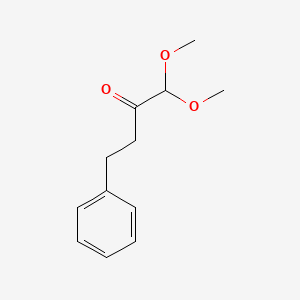

1,1-Dimethoxy-4-phenylbutan-2-one

Description

Historical Context and Significance of the Butanone Framework

The butanone framework, exemplified by its simplest member butan-2-one (also known as methyl ethyl ketone or MEK), holds a significant place in industrial and synthetic chemistry. nih.govsolubilityofthings.comwikipedia.org Butan-2-one is a widely used industrial solvent valued for its ability to dissolve numerous substances like resins, paints, and coatings. guidechem.com Its physical properties, such as a boiling point of 79.6°C and moderate polarity, make it effective in a variety of applications. guidechem.com

Structurally, butanone is a ketone, characterized by a carbonyl group (C=O) positioned between two alkyl groups. guidechem.com This functional group is the heart of its chemical reactivity, making it susceptible to nucleophilic attack and a participant in numerous organic reactions. Historically, butanone and its derivatives have served as foundational starting materials. For instance, butanone is a precursor in the production of methyl ethyl ketone peroxide, a catalyst essential for initiating polymerization reactions like the crosslinking of polyester (B1180765) resins.

Strategic Importance of 1,1-Dimethoxy-4-phenylbutan-2-one as a Versatile Synthetic Intermediate

The strategic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The ketone at the 2-position and the acetal (B89532) (a protected aldehyde) at the 1-position can be addressed chemically under different conditions. The acetal group is stable under basic and nucleophilic conditions that would typically react with an aldehyde. This allows chemists to perform reactions exclusively at the ketone site. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo further transformations like oxidation, reduction, or condensation reactions.

This "protected aldehyde" strategy is crucial in the synthesis of complex molecules. The closely related intermediate, 4,4-dimethoxy-2-butanone, is a key component in the synthesis of a variety of important compounds, highlighting the utility of this structural motif. nist.govbldpharm.com For example, it is an essential building block for producing pharmaceuticals, pesticides, and dyes. guidechem.com Notably, it is used in the synthesis of the anti-AIDS drug Nevirapine and in the creation of highly effective, low-toxicity herbicides. guidechem.com

Furthermore, intermediates like 4,4-dimethoxy-butan-2-one are used to synthesize quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The ability to use this compound to build such pharmacologically relevant scaffolds underscores its importance as a synthetic intermediate.

Table 2: Applications of the Dimethoxy-butanone Framework

| Application Area | Example of Use |

|---|---|

| Pharmaceuticals | Intermediate in the synthesis of the antiretroviral drug Nevirapine. guidechem.com |

| Precursor for various pharmacologically active quinoxaline derivatives. nih.govnih.govmdpi.com | |

| Agrochemicals | Used in the synthesis of efficient, low-toxicity herbicides. guidechem.com |

| Materials Science | Component in the formulation of environmentally friendly water-based coatings. guidechem.com |

Overview of Current Research Directions for this compound

Current research involving this compound and related structures is focused on several key areas. A primary goal is the development of more efficient and environmentally benign synthetic routes to these valuable intermediates. This includes exploring new catalysts and reaction conditions that can improve yields, reduce waste, and lower costs, making them more accessible for large-scale industrial production. guidechem.com

Another significant research direction is the application of these intermediates in the synthesis of novel, complex molecules. Chemists are continually exploring new ways to utilize the unique reactivity of the dimethoxy-butanone framework to construct sophisticated molecular architectures, particularly those with potential therapeutic benefits. The synthesis of new quinoxaline 1,4-dioxides, which have shown promise in the development of drugs for a range of diseases, is an active area of investigation where such intermediates could play a crucial role. mdpi.com

Furthermore, research is ongoing in the field of catalysis to expand the synthetic utility of the butanone framework. This includes the design of new catalytic systems that can enable novel transformations, such as tandem reactions that form multiple chemical bonds in a single step, leading to more efficient and elegant synthetic strategies. The versatility of compounds like this compound ensures their continued relevance in the advancement of organic synthesis.

Structure

3D Structure

Properties

CAS No. |

6956-46-3 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1,1-dimethoxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |

InChI Key |

YUJCSDHAKBLSAV-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1,1 Dimethoxy 4 Phenylbutan 2 One

Organocatalytic Approaches to 1,1-Dimethoxy-4-phenylbutan-2-one Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for the construction of complex molecules. The application of these methods to the synthesis of this compound and its precursors is a promising area of research.

Enantioselective Enamine-Type Reactions Utilizing Pyruvaldehyde Dimethyl Acetal (B89532) Equivalents

Enamine catalysis, a cornerstone of organocatalysis, provides a valuable route to the enantioselective functionalization of carbonyl compounds. In the context of synthesizing this compound, an enamine-type reaction could hypothetically be employed. This would involve the reaction of an enamine derived from a suitable ketone with an electrophile equivalent to pyruvaldehyde dimethyl acetal.

Dimethylformamide dimethyl acetal (DMF-DMA) is a widely used reagent for the generation of enamine derivatives from compounds with active methylene (B1212753) groups. prepchem.comscribd.comwikipedia.org For instance, the reaction of a ketone with DMF-DMA can produce a reactive enaminone intermediate. prepchem.com While a direct application to this compound is not explicitly detailed in the literature, a plausible synthetic route could involve the reaction of phenylacetone (B166967) with a chiral amine catalyst to form a chiral enamine. This enamine could then react with an electrophilic source of the dimethoxyacetyl group to furnish the target molecule in an enantioselective manner.

Directed Aldol (B89426) Condensations for the Formation of the this compound Scaffold

Directed aldol condensations are a classic yet effective method for carbon-carbon bond formation. erowid.org In a directed aldol reaction, a pre-formed enolate of one carbonyl compound reacts with another carbonyl compound, allowing for controlled cross-condensation. erowid.org To construct the this compound scaffold, one could envision a directed aldol reaction between the enolate of acetone (B3395972) and phenylacetaldehyde, followed by ketalization.

A more direct, albeit hypothetical, approach would involve the directed aldol condensation of an enolate with a protected pyruvaldehyde derivative, such as pyruvaldehyde dimethyl acetal. For example, the lithium enolate of a benzyl (B1604629) Grignard reagent could be reacted with pyruvaldehyde dimethyl acetal. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of a specific enolate, thereby "directing" the subsequent aldol reaction. erowid.org

An enantioselective variant of this reaction could be achieved using a chiral auxiliary or a chiral ligand to control the stereochemical outcome of the aldol addition. A notable example in a related system is the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one through an enantioselective aldol reaction between acetone and benzaldehyde (B42025), catalyzed by a recyclable organocatalyst, which achieved a high yield and enantiomeric excess. researchgate.net This demonstrates the potential for creating chiral centers within the butanone framework.

Stereochemical Control and Asymmetric Synthesis Strategies

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for biologically active molecules. prepchem.comgoogle.com The synthesis of enantiomerically pure this compound, which possesses a stereocenter if the carbon bearing the phenyl group is substituted, would require asymmetric synthesis strategies.

Asymmetric catalysis is a key strategy for establishing stereocenters. prepchem.com This can involve the use of chiral catalysts that create a chiral environment, influencing the facial selectivity of the reaction. For the synthesis of the this compound backbone, an asymmetric aldol reaction, as mentioned previously, is a prime candidate. The catalyst, be it a chiral organocatalyst or a metal complex with a chiral ligand, would control the approach of the nucleophilic enolate to the electrophilic carbonyl component, thereby determining the absolute configuration of the newly formed stereocenter. prepchem.com

Another strategy involves substrate control, where the existing stereochemistry of the starting material directs the formation of new stereocenters. prepchem.com While not directly applicable to the synthesis of the parent this compound, this is a crucial concept in the synthesis of more complex derivatives.

Base-Mediated and Nucleophilic Addition Reactions in this compound Synthesis

Base-mediated reactions are fundamental to the synthesis of many organic molecules, including the precursors to this compound.

Lithium Diisopropylamide (LDA) Induced Transformations for Butanone Derivatives

Lithium diisopropylamide (LDA) is a strong, sterically hindered base that is widely used to generate kinetic enolates from ketones. google.com The use of LDA allows for the regioselective deprotonation of unsymmetrical ketones. For a butanone derivative, LDA would selectively remove a proton from the less hindered methyl group.

In the context of synthesizing this compound, LDA could be used to generate the lithium enolate of a suitable butanone precursor. For example, treating 1,1-dimethoxybutan-2-one (B8791304) with LDA would generate the corresponding enolate, which could then be reacted with an electrophilic phenyl source, such as a benzyl halide, to form the target molecule. A patent describes a method for synthesizing 4,4-dimethoxy-2-butanone, a key precursor, which involves the reaction of sodium butanone enolate with a methanolic solution of sulfuric acid. google.com

Knoevenagel Condensation in the Context of this compound Precursors

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base. While a direct Knoevenagel condensation to form this compound is not a standard approach, the principles of this reaction are relevant to the synthesis of its unsaturated precursor, benzylideneacetone (B49655) (4-phenylbut-3-en-2-one).

The synthesis of benzylideneacetone is often achieved via a Claisen-Schmidt condensation, which is closely related to the Knoevenagel condensation, between benzaldehyde and acetone using a base catalyst like sodium hydroxide (B78521). nih.gov This reaction can be optimized to achieve high conversion and selectivity. nih.gov The resulting benzylideneacetone can then be hydrogenated to produce benzylacetone (B32356) (4-phenylbutan-2-one), the direct precursor to the target molecule. wikipedia.orggoogle.com The final step would be the ketalization of benzylacetone with methanol (B129727) under acidic conditions to yield this compound.

Optimization of Reaction Conditions for Yield and Selectivity

Research into the synthesis of benzalacetone and its derivatives has shown that base catalysts are generally preferred over acid catalysts for the Claisen-Schmidt condensation. quora.com The use of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is common. unib.ac.id Solvent selection also plays a crucial role, with polar protic solvents like ethanol (B145695) and methanol being frequently employed. unib.ac.id However, solvent-free conditions have also proven to be highly effective, often leading to higher yields and shorter reaction times. researchgate.netnih.gov

Temperature is another critical factor. While many Claisen-Schmidt condensations are run at room temperature, microwave-assisted synthesis at slightly elevated temperatures (e.g., 40-50°C) can significantly accelerate the reaction and improve yields, often without promoting the formation of by-products. d-nb.infonih.gov An excess of the ketone reactant (acetone) is also beneficial to minimize the self-condensation of the aldehyde and the formation of the double condensation product, dibenzalacetone. d-nb.infonih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of benzalacetone, the precursor to this compound.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaOH (20 mol%) | None (grinding) | Room Temperature | 5 min | 98 | researchgate.netnih.gov |

| KOH (20 mol%) | None (grinding) | Room Temperature | 5 min | 85 | researchgate.net |

| NaOH (20 mol%) | Ethanol | Room Temperature | 24 h | 40 | researchgate.net |

| NaOH (1.5 equiv) | None (microwave) | 50 | 10-30 min | >95 | nih.gov |

| NaOH | Ethanol/Water | Room Temperature | 30 min | ~67 | usm.my |

Heterogeneous Catalysis and Sustainable Synthesis Routes for this compound

The development of sustainable synthetic routes for this compound is heavily reliant on the use of heterogeneous catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced generation of corrosive and toxic waste.

Solid Support Catalysis in the Synthesis of Analogs

Solid-supported catalysts have been effectively employed in reactions analogous to those required for the synthesis of this compound. For the initial Claisen-Schmidt condensation, solid base catalysts are of particular interest. Layered double hydroxides (LDHs), such as Mg-Al hydrotalcites, and their calcined mixed oxide forms have demonstrated high activity and selectivity for the condensation of benzaldehyde with ketones. nih.gov These materials possess tunable basicity and can be used in solvent-free conditions, aligning with the principles of green chemistry. nih.gov Other solid-supported bases like KF-Al2O3 have also been used effectively.

For the subsequent acetalization step, a variety of solid acid catalysts can be employed. These offer a greener alternative to traditional homogeneous acid catalysts like dry HCl or sulfuric acid. Examples of effective solid acid catalysts for acetalization include silica-supported perchloric acid (HClO4-SiO2), zeolites, and sulfated zirconia. These catalysts are often highly efficient, reusable, and can be used under mild or solvent-free conditions.

The table below presents examples of solid-supported catalysts used in the synthesis of analogs of this compound.

| Reaction Step | Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Calcined MgFeAl-LDH | Benzaldehyde and Cyclohexanone | 93% conversion with total selectivity to the dicondensation product in 2 hours under solvent-free conditions. | nih.gov |

| Claisen-Schmidt Condensation | ZrO2-montmorillonite | Benzaldehyde and Acetone | Significantly increased reaction efficiency compared to uncatalyzed and homogeneous catalyzed reactions. | aensiweb.com |

| Claisen-Schmidt Condensation | Protonated Aluminate Mesoporous Silica (HAlMSN) | Benzaldehyde and Acetone | High activity and selectivity for chalcone (B49325) synthesis under solvent-free conditions. | rsc.org |

| Acetalization | HClO4-SiO2 | Aldehydes/Ketones and Trialkyl Orthoformates | Extremely efficient, inexpensive, and reusable catalyst for acetalization, mostly under solvent-free conditions. | |

| Oxidation of Alkynes | Iron phthalocyanines on silica | Alkynes and Propargylic Alcohols | Active catalysts for selective oxidation to α,β-acetylenic ketones. | nih.gov |

Solvent-Free and Environmentally Benign Methodologies for Butanone Synthesis

A key aspect of sustainable chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of butanone derivatives like this compound, solvent-free methodologies have been successfully developed for the precursor-forming Claisen-Schmidt condensation. These methods often involve grinding solid reactants with a solid catalyst, such as NaOH, at room temperature. researchgate.netnih.gov This approach not only eliminates the need for a solvent but also can lead to significantly shorter reaction times and higher yields. researchgate.netnih.gov Microwave-assisted solvent-free reactions have also proven to be highly efficient for this transformation, providing excellent yields in minutes. d-nb.infonih.gov

For the acetalization step, solvent-free conditions can also be applied, particularly when using a trialkyl orthoformate as both the reagent and the water scavenger. The use of solid acid catalysts like HClO4-SiO2 is particularly amenable to solvent-free acetalization. nih.gov An alternative green approach is the use of environmentally benign solvents like water, which has been explored for the Claisen-Schmidt condensation. rsc.orgnih.gov While seemingly counterintuitive for a condensation reaction, the use of phase-transfer catalysts or surfactant-free emulsion techniques in water can lead to high yields and selectivities by controlling the location of the reaction at the oil-water interface. rsc.orgnih.gov

Flow Chemistry Applications for Continuous Production of this compound

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of fine chemicals, including improved safety, better process control, and easier scalability. rsc.org The application of flow chemistry to the synthesis of this compound would likely involve a multi-step flow process.

The initial Claisen-Schmidt condensation could be performed in a flow reactor, potentially using a packed-bed reactor containing a solid-supported base catalyst. This would allow for continuous processing and easy separation of the catalyst from the product stream. The subsequent acetalization could be carried out in a second flow reactor module, where the output from the first reactor is mixed with a stream of methanolic acid or passed through a packed bed of a solid acid catalyst.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processing. rsc.org Furthermore, the small reactor volumes enhance safety, particularly when dealing with exothermic reactions or unstable intermediates. While specific applications of flow chemistry for the production of this compound are not widely reported, the successful application of this technology to the synthesis of other ketones and for multi-step reactions demonstrates its feasibility.

The following table illustrates a conceptual flow process for the synthesis of a benzalacetone derivative, a key precursor.

| Parameter | Value/Description | Purpose/Advantage |

|---|---|---|

| Reactor Type | Packed-bed reactor | Contains a solid-supported catalyst for easy separation and reuse. |

| Catalyst | Solid base (e.g., supported NaOH or LDH) | Heterogeneous catalysis for the Claisen-Schmidt condensation. |

| Reactant 1 | Benzaldehyde in a suitable solvent | Aldehyde component for the condensation. |

| Reactant 2 | Acetone (excess) | Ketone component, excess minimizes by-products. |

| Temperature | 50-80 °C | Precise temperature control to optimize reaction rate and selectivity. |

| Residence Time | 5-20 minutes | Optimized for maximum conversion. |

| Downstream Processing | In-line separation/purification | Potential for a fully continuous process from starting materials to purified intermediate. |

Mechanistic Investigations of Reactions Involving 1,1 Dimethoxy 4 Phenylbutan 2 One

Elucidation of Reaction Pathways for 1,1-Dimethoxy-4-phenylbutan-2-one Formation

The established pathway for acid-catalyzed acetal (B89532) formation involves a series of reversible steps. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Following protonation, a molecule of methanol (B129727), acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequent deprotonation of this intermediate by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) yields a hemiacetal. libretexts.orgyoutube.com

The newly formed hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion. This ion is a key electrophilic intermediate in the second half of the reaction.

Finally, a second molecule of methanol attacks the electrophilic carbon of the oxonium ion. Deprotonation of the resulting intermediate furnishes the final product, this compound, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. chemistrysteps.comyoutube.com

An alternative, though less common, pathway could involve the reaction of a suitable precursor, such as 1,1-dichloro-4-phenylbutan-2-one, with sodium methoxide. However, the acid-catalyzed acetalization of the corresponding ketone with methanol is the more standard and direct route.

Identification of Key Intermediates and Transition States in Butanone Synthesis

The synthesis of this compound is characterized by several key intermediates and transition states that dictate the reaction's progress.

Key Intermediates:

Protonated Ketone: The initial intermediate formed is the protonated form of the starting ketone, where a proton has been added to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon.

Hemiacetal: This is a crucial intermediate formed after the first molecule of methanol has added to the carbonyl group and a proton has been removed. masterorganicchemistry.comyoutube.com It contains both a hydroxyl and a methoxy group attached to the same carbon atom.

Oxonium Ion: This resonance-stabilized carbocation forms after the protonated hydroxyl group of the hemiacetal leaves as water. chemistrysteps.comyoutube.com The positive charge is shared between the carbon and the oxygen of the methoxy group, increasing its stability.

Transition States:

The transition states in this reaction are high-energy, transient species that cannot be isolated. They represent the energy maxima between the reactants, intermediates, and products.

First Nucleophilic Attack: The transition state for the attack of the first methanol molecule on the protonated carbonyl group involves the partial formation of a new carbon-oxygen bond and the partial breaking of the carbonyl pi bond.

Water Elimination: The transition state for the elimination of water from the protonated hemiacetal involves the partial breaking of the carbon-oxygen bond of the leaving water molecule and the partial formation of the carbon-oxygen double bond of the oxonium ion.

Second Nucleophilic Attack: The transition state for the attack of the second methanol molecule on the oxonium ion involves the partial formation of the second carbon-oxygen single bond.

The structures of these transition states are influenced by steric and electronic factors of the reacting molecules.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The formation of this compound is a reversible process, and its outcome is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of the reaction is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The acid catalyst plays a crucial role in lowering the activation energy of the nucleophilic addition steps, thereby increasing the reaction rate. youtube.com Ketones are generally less reactive than aldehydes in acetal formation due to steric hindrance and the electron-donating effect of the alkyl groups, which makes the carbonyl carbon less electrophilic. echemi.com

Thermodynamics: The formation of acetals from ketones is often thermodynamically unfavorable. youtube.com The reaction involves the conversion of one carbonyl double bond and two alcohol single bonds into two new carbon-oxygen single bonds and a molecule of water. This results in a decrease in the number of molecules in the system, which is entropically unfavorable. wikipedia.org

To drive the equilibrium towards the formation of this compound, it is often necessary to remove the water that is formed during the reaction. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. wikipedia.org The use of a large excess of methanol can also shift the equilibrium towards the product side, according to Le Chatelier's principle. youtube.com

| Thermodynamic Parameter | Influence on Acetal Formation | Methods to Favor Product |

| Enthalpy (ΔH) | The breaking of a C=O bond and the formation of two C-O single bonds can result in a slightly unfavorable or near-neutral enthalpy change. youtube.com | Generally not the primary driving force. |

| Entropy (ΔS) | The reaction results in a decrease in the number of molecules (ketone + 2 alcohol → acetal + water), leading to a negative entropy change, which is unfavorable. wikipedia.org | Removing water from the reaction mixture. Using a large excess of one reactant (methanol). |

| Gibbs Free Energy (ΔG) | Due to the unfavorable entropy change, the Gibbs free energy change is often positive under standard conditions, indicating a non-spontaneous reaction. | The reaction is driven to completion by manipulating the reaction conditions to overcome the unfavorable thermodynamics. |

This table presents generalized thermodynamic principles for acetal formation.

Role of Catalysts and Reagents in Reaction Mechanism Control

The choice of catalysts and reagents is paramount in controlling the reaction mechanism for the synthesis of this compound.

Catalysts:

Brønsted Acids: These are the most common catalysts for acetal formation. Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are frequently used. acs.org They function by protonating the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack. The effectiveness of the catalyst is related to its strength; however, very strong acids can sometimes lead to side reactions.

Lewis Acids: Lewis acids can also be used to catalyze acetal formation. They coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. researchgate.net

Modern Catalytic Systems: Recent research has explored the use of aprotic salts, such as pyridinium (B92312) salts, and even photochemical methods using graphitic-C₃N₄ under visible light for acetalization, offering milder and more selective reaction conditions. acs.orgnih.gov

Reagents:

Methanol: As a reactant, methanol also serves as the solvent in many cases. Using a large excess of methanol helps to shift the reaction equilibrium towards the product.

Dehydrating Agents: To control the reversible nature of the reaction, reagents that remove water are crucial. These can include molecular sieves or the use of a Dean-Stark apparatus, which continuously removes water as it is formed. wikipedia.org The choice of dehydrating agent must be compatible with the acidic reaction conditions.

By carefully selecting the catalyst and controlling the reaction conditions, particularly through the removal of water, the synthesis of this compound can be efficiently achieved.

Derivatization Strategies and Chemical Transformations of 1,1 Dimethoxy 4 Phenylbutan 2 One

Conversion into Novel Heterocyclic Compounds

The structure of 1,1-dimethoxy-4-phenylbutan-2-one makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of both a ketone and a masked aldehyde (in the form of the dimethyl acetal) provides multiple reaction sites for cyclization reactions.

One common strategy involves the reaction of the ketone functionality with reagents that can introduce nitrogen, sulfur, or oxygen atoms, leading to the formation of heterocycles. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Thiation of the ketone followed by reaction with appropriate reagents can produce thiophenes and other sulfur-containing heterocycles. researchgate.net

Furthermore, the acetal (B89532) group can be hydrolyzed to reveal an aldehyde, which can then participate in cyclization reactions. This dual reactivity allows for the construction of complex heterocyclic systems. For example, a tandem reaction could involve the initial formation of a heterocycle using the ketone, followed by a second cyclization step involving the deprotected aldehyde. The synthesis of polycyclic fused heterocycles often relies on such strategies, utilizing synthons with multiple reactive sites. researchgate.netmdpi.com The development of one-pot, multi-component reactions has further expanded the utility of such precursors in generating diverse heterocyclic libraries. beilstein-journals.org

Functionalization for the Design of Advanced Receptor Molecules

The butanone skeleton of this compound can be functionalized to create advanced receptor molecules capable of recognizing and binding specific guest molecules. The phenyl group provides a scaffold that can be modified to introduce various binding sites.

Strategies for functionalization often involve reactions at the aromatic ring, such as electrophilic aromatic substitution, to introduce hydrogen-bonding donors and acceptors, charged groups, or other functionalities that can interact with guest molecules. The ketone and acetal groups can also be transformed to introduce additional recognition elements. For example, the ketone can be reduced to a hydroxyl group, which can act as a hydrogen-bond donor, or converted into other functional groups through reactions such as the Wittig reaction.

The design of these receptor molecules is often guided by the principles of supramolecular chemistry, aiming to create a pre-organized cavity or cleft that is complementary in size, shape, and chemical properties to the target guest. The versatility of this compound as a starting material allows for the systematic variation of the receptor's structure to optimize its binding affinity and selectivity.

Application as a Precursor in Carbon-Carbon Bond Forming Reactions

This compound is a valuable precursor for various carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular skeletons. sigmaaldrich.com The presence of the ketone allows for reactions at the α-carbon positions through the formation of enolates.

Enolate Alkylation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate. vanderbilt.edu This enolate can then react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position to the carbonyl group. pitt.edu The choice of base and reaction conditions can influence the regioselectivity of enolate formation when there are two different α-protons. bham.ac.uk

Aldol (B89426) Condensation: The enolate of this compound can also act as a nucleophile in aldol condensation reactions. pitt.edu Reaction with an aldehyde or another ketone leads to the formation of a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone. This reaction is a powerful tool for extending the carbon chain and introducing new functional groups.

Wittig and Related Reactions: The ketone can undergo olefination reactions, such as the Wittig reaction, to form alkenes. sigmaaldrich.com This involves the reaction of the ketone with a phosphorus ylide, which is generated from a phosphonium (B103445) salt. This method is highly versatile for the synthesis of a wide range of substituted alkenes.

The ability to perform these carbon-carbon bond-forming reactions makes this compound a useful building block in the total synthesis of natural products and other complex organic molecules. solubilityofthings.com

Synthesis of Functionalized Enones and Enolates from this compound

The generation of enolates from this compound is a key step in many of its synthetic applications. masterorganicchemistry.com The acidity of the α-protons to the ketone allows for deprotonation with a suitable base to form the corresponding enolate. libretexts.org

The choice of base is critical for controlling the regioselectivity of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate by removing the more accessible proton. vanderbilt.edubham.ac.uk In contrast, weaker bases or thermodynamic conditions can lead to the formation of the more stable, thermodynamic enolate.

Once formed, these enolates are powerful nucleophiles that can react with a variety of electrophiles. masterorganicchemistry.com As discussed previously, they can be alkylated or used in aldol reactions. Additionally, they can react with other electrophiles such as acyl chlorides to form β-dicarbonyl compounds.

Functionalized enones can be synthesized from this compound through various methods. One common approach is through an aldol condensation reaction followed by dehydration, which introduces a double bond conjugated to the carbonyl group. pitt.edu Another method involves the α-halogenation of the ketone followed by an elimination reaction to introduce the double bond. These α,β-unsaturated ketones, or enones, are themselves versatile synthetic intermediates, capable of undergoing conjugate addition reactions (Michael additions) with a variety of nucleophiles. pitt.edu

Regioselective and Chemoselective Modifications of the Butanone Skeleton

The butanone skeleton of this compound offers multiple sites for chemical modification, and achieving regioselectivity and chemoselectivity is crucial for its synthetic utility.

Regioselectivity refers to the preferential reaction at one of two or more possible positions. In the case of this compound, this is most relevant in reactions involving the α-carbons. As mentioned, the formation of either the kinetic or thermodynamic enolate allows for regioselective alkylation or other reactions at either the C1 or C3 position. bham.ac.uk

Chemoselectivity is the preferential reaction of one functional group over another. This compound contains a ketone and an acetal. The ketone is generally more reactive towards nucleophiles than the acetal. This difference in reactivity allows for selective transformations of the ketone without affecting the acetal group. For example, the ketone can be selectively reduced to an alcohol using reducing agents like sodium borohydride, leaving the acetal intact.

Conversely, the acetal can be selectively hydrolyzed under acidic conditions to reveal the aldehyde, while the ketone remains unchanged under carefully controlled conditions. This orthogonal reactivity allows for a stepwise functionalization of the molecule, where one functional group can be protected while the other is being modified. This control over selectivity is a key advantage in multi-step organic synthesis.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1,1 Dimethoxy 4 Phenylbutan 2 One and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, Variable Temperature NMR)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1,1-Dimethoxy-4-phenylbutan-2-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. For instance, in the ¹H NMR spectrum of a related compound, 1-phenyl-2-butanone, characteristic signals for the phenyl and ethyl ketone moieties are observed. chemicalbook.com Similarly, for this compound, the protons on the carbon adjacent to the ether oxygen would be shifted downfield, typically appearing in the 3.4-4.5 δ range. pressbooks.pub The ¹³C NMR spectrum is expected to show a distinctive peak for the carbonyl carbon in the 190-215 ppm range, a strong indicator of the ketone group. libretexts.org

Two-Dimensional (2D) NMR Spectroscopy: For more complex derivatives or to unambiguously assign all signals, 2D NMR techniques are indispensable. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. youtube.com For this compound, COSY would show correlations between the protons of the phenyl group and the adjacent methylene (B1212753) protons, as well as between the different protons of the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. Each peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons (like the carbonyl carbon and the C1 of the phenyl ring) and for piecing together the molecular fragments. For example, a correlation between the methoxy (B1213986) protons and the acetal (B89532) carbon (C1) would be expected.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes of molecules, such as conformational changes or restricted bond rotation. numberanalytics.comox.ac.uk For derivatives of this compound with bulky substituents, VT-NMR could be used to study the energy barriers of bond rotation. acs.org By recording spectra at different temperatures, it is possible to observe changes in peak shape, which can be analyzed to determine thermodynamic and kinetic parameters of these dynamic processes. numberanalytics.comresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CH) | 4.5-5.0 | 102-105 |

| C2 (C=O) | - | 205-210 |

| C3 (CH₂) | 2.8-3.0 | 40-45 |

| C4 (CH₂) | 2.6-2.8 | 30-35 |

| C5 (Ar-C) | - | 140-142 |

| C6, C10 (Ar-CH) | 7.1-7.3 | 128-129 |

| C7, C9 (Ar-CH) | 7.1-7.3 | 128-129 |

| C8 (Ar-CH) | 7.1-7.3 | 125-126 |

| OCH₃ | 3.2-3.4 | 52-55 |

Note: These are approximate predicted values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.org For this compound (C₁₂H₁₆O₃), the expected exact mass is 208.1099 g/mol . nih.gov

Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry offers structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org The fragmentation of ketones is well-characterized. miamioh.eduwhitman.edu

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. youtube.com For this compound, this could result in the loss of the phenylethyl group or the dimethoxymethyl group, leading to characteristic fragment ions. Aromatic ketones often show a prominent peak resulting from the cleavage of the alkyl fragment to form an ArC≡O⁺ ion. whitman.edu

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur. In this case, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by cleavage of the β-bond.

Table 2: Expected HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M-OCH₃]⁺ | C₁₁H₁₃O₂⁺ | 177.08 |

| [M-CH(OCH₃)₂]⁺ | C₉H₉O⁺ | 133.06 |

| [C₆H₅CH₂CH₂]⁺ | C₈H₉⁺ | 105.07 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule. ingentaconnect.comnih.govresearchgate.net

FT-IR Spectroscopy:

C=O Stretch: The most characteristic absorption for a ketone is the strong C=O stretching vibration, which typically appears in the range of 1700-1725 cm⁻¹ for aliphatic ketones. libretexts.org

C-O Stretch: Ethers exhibit strong C-O stretching bands in the region of 1000-1300 cm⁻¹. rockymountainlabs.com For a compound like this compound, which contains an acetal group, characteristic C-O stretches are expected in the 1050-1150 cm⁻¹ range. pressbooks.pubspectroscopyonline.com

Aromatic C-H and C=C Stretches: The presence of the phenyl group will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch in ketones is also observable in Raman spectra. Aromatic ring vibrations often give strong and characteristic signals in Raman spectroscopy, which can be useful for identifying substituted benzene (B151609) rings.

Table 3: Key FT-IR and Raman Bands for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Ketone C=O Stretch | 1700-1725 | 1700-1725 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

For crystalline derivatives of this compound, X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

If this compound or its derivatives are chiral, chiroptical spectroscopy can be used to determine the enantiomeric excess (ee). nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. encyclopedia.pub Chiral molecules exhibit characteristic ECD spectra, and the spectra of enantiomers are mirror images of each other. acs.org By comparing the ECD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified. nih.gov This technique is particularly useful for chiral ketones. For analytes that are not chromophoric, derivatization with a chromophore can induce a measurable CD signal. acs.org

Computational Chemistry and Theoretical Studies on 1,1 Dimethoxy 4 Phenylbutan 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties and reactivity of organic molecules. These methods model the electron distribution within a molecule to predict a wide range of chemical attributes.

For 1,1-Dimethoxy-4-phenylbutan-2-one, calculations would typically begin with geometry optimization to find the lowest energy three-dimensional structure. From this optimized geometry, various electronic properties can be determined. The distribution of electron density, for instance, reveals the electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its reactivity. The carbonyl carbon of the butanone moiety is expected to be electrophilic, while the oxygen atoms of the methoxy (B1213986) and carbonyl groups, along with the phenyl ring, would be nucleophilic centers.

Molecular orbital theory provides further detail, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can offer a more quantitative picture of reactivity. These parameters help to predict which sites within the molecule are most susceptible to electrophilic or nucleophilic attack. For example, the Fukui function can pinpoint the specific atoms most likely to engage in a reaction. In the case of this compound, this could differentiate the reactivity of the various carbon and oxygen atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are powerful for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

A key application of MD for a flexible molecule like this compound would be the exploration of its conformational landscape. The molecule has several rotatable bonds, including those in the butanone chain and the bonds connecting the methoxy groups. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and properties.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can observe how these molecules arrange themselves and the nature of the forces between them. These forces can include van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents). Understanding these interactions is vital for predicting physical properties such as boiling point, solubility, and crystal packing. For instance, simulations could reveal π-π stacking interactions between the phenyl rings of adjacent molecules, a phenomenon observed in other aromatic compounds. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Catalytic Pathways Related to Butanone Synthesis

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including those for the synthesis of ketones and the formation of acetals. acs.orglibretexts.org For a molecule like this compound, this could involve modeling both its formation and its subsequent reactions.

The synthesis of α-aryl ketones can be achieved through methods like the Palladium-catalyzed α-arylation of ketones. acs.org DFT calculations can be used to map the entire reaction coordinate for such a synthesis, identifying the structures and energies of reactants, transition states, intermediates, and products. This provides a detailed understanding of the reaction's feasibility, kinetics, and the factors controlling its selectivity. For example, in a catalyzed reaction, modeling can show how the catalyst interacts with the substrates to lower the activation energy.

The acetal (B89532) group in this compound is typically formed by the reaction of a ketone with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal, and then a second alcohol molecule reacts to form the acetal. libretexts.org Each of these steps can be modeled computationally to understand the energetics and intermediates involved. Such studies can also explain why acetals are stable under basic conditions but can be hydrolyzed back to the ketone in the presence of aqueous acid, making them excellent protecting groups in organic synthesis.

Prediction of Spectroscopic Parameters for this compound Derivatives

Computational chemistry can predict various spectroscopic properties of molecules, which is invaluable for identifying and characterizing compounds, especially when experimental data is unavailable.

For this compound and its derivatives, quantum chemical calculations can predict their Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, infrared (IR) spectroscopy relies on the vibrations of molecular bonds. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can help in identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretches of the acetal group.

Ultraviolet-Visible (UV-Vis) spectroscopy is related to electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excitations, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, these calculations would likely predict absorptions related to the π-π* transitions of the phenyl ring and the n-π* transition of the carbonyl group.

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl ring) and recalculating these spectroscopic parameters, a theoretical library of derivative properties can be generated. This can guide synthetic efforts and aid in the identification of new compounds.

Advanced Applications of 1,1 Dimethoxy 4 Phenylbutan 2 One As a Versatile Synthetic Building Block

Precursors for the Development of Advanced Host Materials for Transition Metals

The development of advanced host materials capable of selectively binding and interacting with transition metals is a cornerstone of catalysis, materials science, and environmental remediation. The structure of 1,1-Dimethoxy-4-phenylbutan-2-one provides a strategic starting point for the synthesis of macrocyclic and cage-like molecules that can act as such hosts. The ketone and acetal (B89532) functionalities can be chemically transformed and elaborated to introduce ligating atoms such as nitrogen, oxygen, and sulfur, which are crucial for coordinating with transition metal ions.

Through multi-step synthetic sequences, the phenyl group can be functionalized, and the butanone backbone can be cyclized or linked with other molecular fragments. For instance, condensation reactions involving the ketone can lead to the formation of Schiff bases, which are excellent ligands for a variety of transition metals. Furthermore, the dimethoxy acetal can be hydrolyzed to unveil a reactive aldehyde, which can participate in cyclization reactions to form macrocycles like crown ethers or cryptands. These tailored host molecules can exhibit high selectivity for specific metal ions, driven by the pre-organized arrangement of binding sites within their three-dimensional cavities.

Table 1: Potential Host Material Precursors Derived from this compound

| Precursor Type | Synthetic Strategy | Potential Metal Ion Guests |

| Macrocyclic Polyethers | Cyclization via aldehyde deprotection and reaction with diols | Alkali and alkaline earth metals |

| Schiff Base Macrocycles | Condensation of the ketone with diamines | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) |

| Cryptands | Multi-step synthesis involving cyclization and bridging | High selectivity for various metal cations |

Synthesis of Highly Selective Chemical Sensors for Cations and Anions

The design and synthesis of chemical sensors that can selectively detect specific cations and anions are of paramount importance in environmental monitoring, medical diagnostics, and industrial process control. This compound can serve as a foundational scaffold for creating such sensors. The core principle involves integrating a recognition unit (the host) with a signaling unit (the reporter).

By chemically modifying the this compound framework, it is possible to introduce moieties that can selectively bind to target ions. For cation sensing, the strategies are similar to those used for host materials, where macrocyclic structures are synthesized to create specific binding pockets. For anion sensing, the phenyl ring can be functionalized with hydrogen-bond donor groups, such as ureas, thioureas, or amides, which can form specific interactions with anions like halides, phosphates, or carboxylates. The binding event can then be translated into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Exploration in Molecular Recognition Phenomena and Supramolecular Chemistry

Molecular recognition is the fundamental principle that governs interactions between molecules, and supramolecular chemistry is the study of the systems that result from these interactions. The derivatives of this compound are valuable tools for exploring these concepts. The ability to synthesize well-defined host molecules from this precursor allows for the systematic study of host-guest interactions.

By varying the size and shape of the binding cavity and the nature of the binding sites, researchers can investigate the factors that control selectivity and binding strength. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and isothermal titration calorimetry can be employed to quantify these interactions. These studies provide fundamental insights into the nature of non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which are the driving forces behind molecular recognition.

Contributions to the Synthesis of Fluorescent Probes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. They are powerful tools in biological imaging, chemical sensing, and environmental analysis. The this compound scaffold can be elaborated to create novel fluorescent probes.

The synthesis of such probes typically involves the incorporation of a fluorophore—a molecule that is inherently fluorescent. The phenyl group of this compound can be extended into a larger conjugated system, which is a common feature of many organic fluorophores. Furthermore, the ketone or the deprotected aldehyde can be used to attach a recognition moiety that selectively binds to the target of interest. The binding event can then induce a change in the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" of the fluorescence signal. This approach allows for the development of highly sensitive and selective probes for a wide range of analytes.

Future Research Directions and Emerging Trends for 1,1 Dimethoxy 4 Phenylbutan 2 One

Integration in Complex Natural Product Synthesis

The synthesis of natural products often requires intricate strategies to construct complex molecular frameworks. The structure of 1,1-dimethoxy-4-phenylbutan-2-one, with its masked ketone functionality, presents an opportunity for its use as a key intermediate in the synthesis of various natural products. The acetal (B89532) group serves as a protecting group for the ketone, allowing for selective reactions at other positions of the molecule. nih.gov This is particularly useful in multi-step syntheses where chemoselectivity is crucial. nih.gov

Future research will likely focus on incorporating this butanone derivative into the total synthesis of biologically active natural products. For instance, the butanone scaffold could be a precursor to butenolide and butyrolactone structures, which are core components of many natural products with diverse biological activities. researchgate.netacs.org The phenyl group also offers a site for further functionalization, enabling the synthesis of a wider range of complex target molecules.

Development of Novel Organocatalytic Transformations Involving the Butanone Scaffold

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. The butanone scaffold of this compound is an ideal substrate for developing novel organocatalytic transformations. The ketone functionality, once deprotected, can participate in a variety of classic and newly developed reactions. ebsco.com

Future investigations are expected to explore enantioselective functionalization of the α-carbon adjacent to the ketone. researchgate.net This could involve developing new organocatalysts for reactions such as aldol (B89426) additions, Michael additions, and α-aminations. The development of one-pot sequential reactions starting from this compound could streamline the synthesis of complex chiral molecules, reducing waste and improving efficiency. researchgate.net

Expansion of Applications in Materials Science and Analytical Chemistry

The inherent properties of the acetal and ketone functionalities within this compound suggest potential applications in materials science and analytical chemistry. Acetal polymers are known for their excellent mechanical strength, rigidity, and chemical resistance. want.net The dimethoxy acetal group in this compound could potentially be used as a monomer or cross-linking agent in the development of novel polymers with tailored properties. want.netpolymershapes.com

In analytical chemistry, ketones are utilized as solvents and intermediates. numberanalytics.comtaylorandfrancis.com The specific structure of this compound could be exploited in the development of new analytical methods. For example, it could serve as a derivatizing agent for the sensitive detection of certain analytes or as a standard in chromatographic techniques. The compound's volatility and potential for selective reactions make it a candidate for further investigation in these areas.

Green Chemistry Perspectives in Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming for processes that are environmentally benign and sustainable. pnas.org Future research on this compound will likely focus on developing greener synthetic routes to the compound itself and its derivatives. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. ijsdr.orgyedarnd.com

For instance, the synthesis of acetals can be achieved using green chemical procedures and solvents, with some methods even being solvent-free. ijsdr.org The application of mechanochemistry, which involves reactions conducted by grinding solids together, presents a solvent-free and energy-efficient approach for transformations involving ketones. nih.gov Furthermore, exploring the use of this compound in green applications, such as in the formulation of biodegradable polymers or as a renewable chemical feedstock, is a promising area of research.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov The ketone functionality within this compound (after deprotection) makes it a suitable candidate for a variety of MCRs. organic-chemistry.orgthieme-connect.com

Future research is expected to explore the participation of this butanone in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions, as well as in the development of novel MCRs. nih.govorganic-chemistry.org This could lead to the rapid and efficient synthesis of diverse libraries of complex molecules with potential applications in drug discovery and materials science. The ability to generate molecular complexity in a single step from a readily accessible starting material like this compound is a significant advantage.

Q & A

Q. What are the recommended analytical techniques for characterizing 1,1-Dimethoxy-4-phenylbutan-2-one?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of methoxy and phenyl groups. Use - and -NMR to confirm substituent positions .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups like carbonyl (C=O) and methoxy (C-O) stretches .

- Chromatography (HPLC/GC) : Assess purity and resolve co-eluting impurities using reverse-phase HPLC with UV detection .

Q. How should this compound be handled to ensure laboratory safety?

- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and strong acids. Use amber glass containers to prevent photodegradation .

- Waste Disposal : Segregate waste and collaborate with certified waste management services for environmentally compliant disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

Q. What synthetic routes are feasible for preparing this compound?

A common approach involves:

Friedel-Crafts Acylation : React phenyl derivatives with acetyl chloride in the presence of Lewis catalysts (e.g., AlCl) to form the ketone backbone.

Protection of Carbonyl : Treat the intermediate with methanol and acid catalysts (e.g., HSO) to install the dimethoxy groups .

Purification : Recrystallize using ethanol/water mixtures to achieve ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-Phenyl-2-butanone) to identify discrepancies in chemical shifts or peak assignments .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra and validate experimental observations .

- Collaborative Analysis : Share raw data with specialized labs to rule out instrumentation artifacts .

Q. What strategies optimize the stability of this compound in long-term studies?

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to model degradation pathways. Monitor via HPLC .

- Antioxidant Additives : Test stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit oxidation .

- Lyophilization : For aqueous formulations, lyophilize the compound to enhance shelf life .

Q. How does the electronic environment of the dimethoxy groups influence reactivity in derivatization?

- Electron-Donating Effects : Methoxy groups increase electron density at the para position, enhancing susceptibility to electrophilic substitution.

- Steric Hindrance : The 1,1-dimethoxy configuration may limit access to the carbonyl group, requiring tailored catalysts (e.g., bulky Lewis acids) for efficient reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.